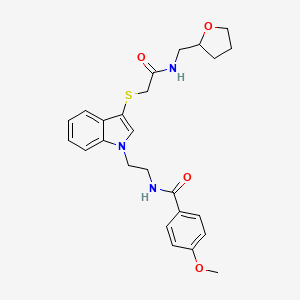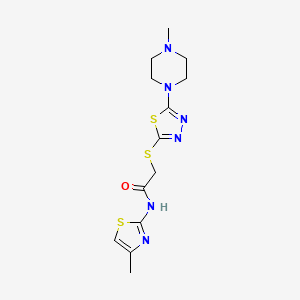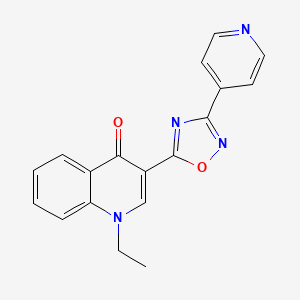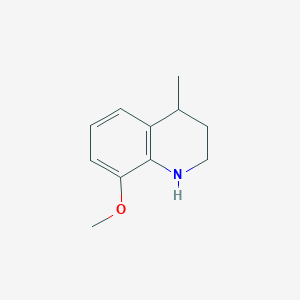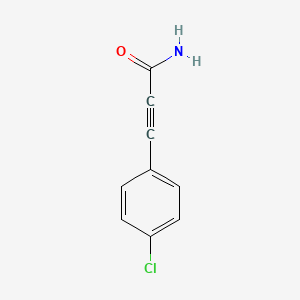
3-(4-Chlorophenyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)propiolamide is a chemical compound with the CAS Number: 42122-09-8 . It has a molecular weight of 179.61 and its IUPAC name is 3-(4-chlorophenyl)-2-propynamide . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H6ClNO/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H, (H2,11,12) . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 179.61 . The storage temperature is 2-8°C .Scientific Research Applications
Luminescent Agents for Biological Imaging
The study by Amoroso et al. (2008) introduced a thiol-reactive luminescent agent, demonstrating its potential for specific targeting and imaging within biological entities, notably its accumulation in mitochondria. This agent represents a pioneering application of 3MLCT (Metal-to-Ligand Charge Transfer) luminescent materials in biological imaging, highlighting its utility in enhancing fluorescence microscopy techniques (Amoroso et al., 2008).
Chemical Synthesis and Catalysis
Ilies et al. (2017) explored the use of an iron(III) and zinc(II) salt catalysis for the arylation and alkenylation of propionamides, showcasing the role of organoborate reagents in facilitating these reactions. This study illuminates the versatility of metal-catalyzed processes in organic synthesis, particularly in modifying compounds related to 3-(4-Chlorophenyl)propiolamide for potential applications in drug development and materials science (Ilies et al., 2017).
Antimicrobial and Antifungal Activity
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. Their findings suggest significant antibacterial and antifungal effects, underlining the potential of such compounds in developing new antimicrobial agents. The study also delves into molecular docking simulations, providing insights into the interactions between the compound and microbial targets (Sivakumar et al., 2021).
Environmental Remediation
Singh et al. (2017) introduced a Fe3O4-Cr2O3 magnetic nanocomposite as an efficient photocatalyst for the decomposition of 4-chlorophenol in water. This study highlights the importance of advanced nanomaterials in addressing environmental pollution, specifically in the degradation of toxic organic contaminants present in aquatic environments (Singh et al., 2017).
Safety and Hazards
The safety information for 3-(4-Chlorophenyl)propiolamide includes an exclamation mark pictogram and a warning signal word . The hazard statement is H302 , which indicates that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOLGLKJDBTXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
